

Vinclozolin M2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605992

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An In-depth Examination of the Core Scientific Data, Experimental Protocols, and Signaling Pathways of a Potent Androgen Receptor Antagonist

Abstract

Vinclozolin M2, the primary active metabolite of the dicarboximide fungicide vinclozolin, is a compound of significant interest to researchers in toxicology, endocrinology, and drug development. Its notoriety stems from its potent antiandrogenic activity, acting as a competitive antagonist to the androgen receptor (AR). This technical guide provides a comprehensive overview of Vinclozolin M2, consolidating key quantitative data, detailed experimental methodologies, and a visual representation of its molecular interactions for researchers, scientists, and drug development professionals.

Core Compound Data

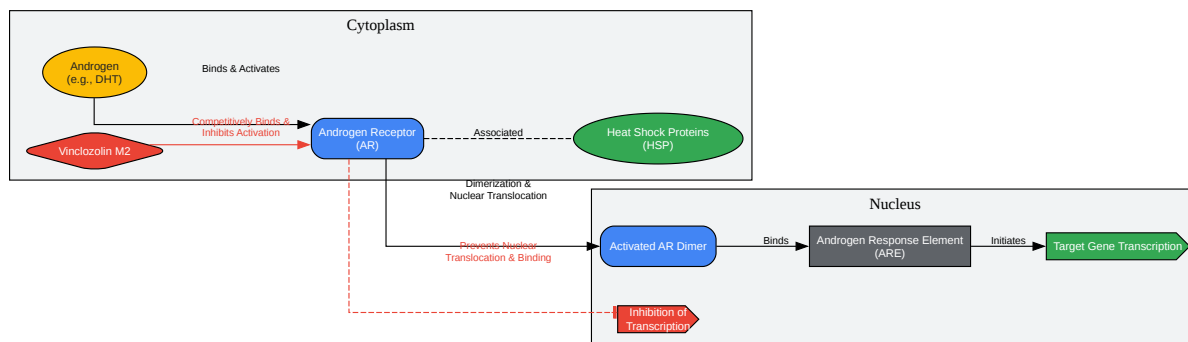
Vinclozolin M2 is chemically identified as N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide. The following table summarizes its key quantitative properties.

Property	Value	Citation
CAS Number	83792-61-4	[1][2]
Molecular Formula	C ₁₁ H ₁₁ Cl ₂ NO ₂	[1][2]
Molecular Weight	~260.1 g/mol	[1][2]

Mechanism of Action and Signaling Pathway

Vinclozolin M2 exerts its biological effects primarily through the disruption of the androgen signaling pathway. As a competitive antagonist of the androgen receptor, it directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR. This antagonistic action prevents the conformational changes in the receptor that are necessary for its activation, subsequent translocation to the nucleus, and binding to androgen response elements (AREs) on target genes. The net result is the inhibition of androgen-dependent gene transcription.

While its primary mode of action is AR antagonism, studies have also indicated that Vinclozolin M2 can interact with other steroid receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where it also acts as an antagonist.

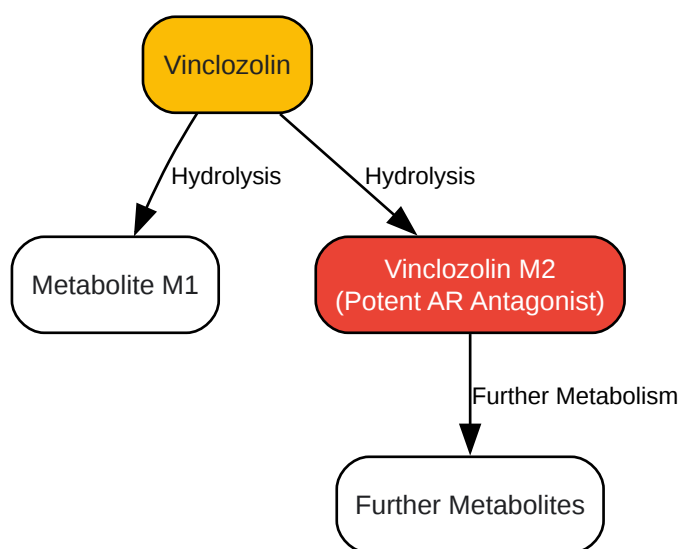


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Figure 1. Mechanism of Androgen Receptor Antagonism by Vinclozolin M2.

Biotransformation of Vinclozolin

Vinclozolin itself is a pro-fungicide and requires metabolic activation to exert its antiandrogenic effects. The biotransformation process involves the hydrolysis of the parent compound, vinclozolin, to its primary metabolites, M1 and M2. This conversion can occur in various biological systems, including mammals and fungi. M2 is recognized as the more potent antiandrogenic metabolite. Further metabolism of M2 can also occur, leading to the formation of other downstream metabolites.



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Figure 2. Simplified Biotransformation Pathway of Vinclozolin.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of Vinclozolin M2.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound, such as Vinclozolin M2, to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity of Vinclozolin M2 to the androgen receptor.

Materials:

- Rat ventral prostate cytosol (source of androgen receptors)
- Radiolabeled androgen (e.g., ^3H -R1881)
- Test compound (Vinclozolin M2)
- Wash buffers and scintillation fluid

Procedure:

- Preparation of Cytosol: Prepare rat ventral prostate cytosol containing androgen receptors according to established protocols.
- Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled androgen with varying concentrations of Vinclozolin M2 and the cytosol preparation. Include control wells with only the radiolabeled androgen (total binding) and with an excess of non-radiolabeled androgen (non-specific binding).
- Separation: After incubation, separate the bound from the free radiolabeled androgen. This is often achieved by filtration or charcoal dextran treatment.
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Vinclozolin M2 concentration to determine the IC_{50} (the concentration of Vinclozolin M2 that inhibits 50% of the specific binding of the radiolabeled androgen).

Androgen Receptor Reporter Gene Assay in MCF-7 Cells

This cell-based assay measures the functional consequence of androgen receptor binding by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.

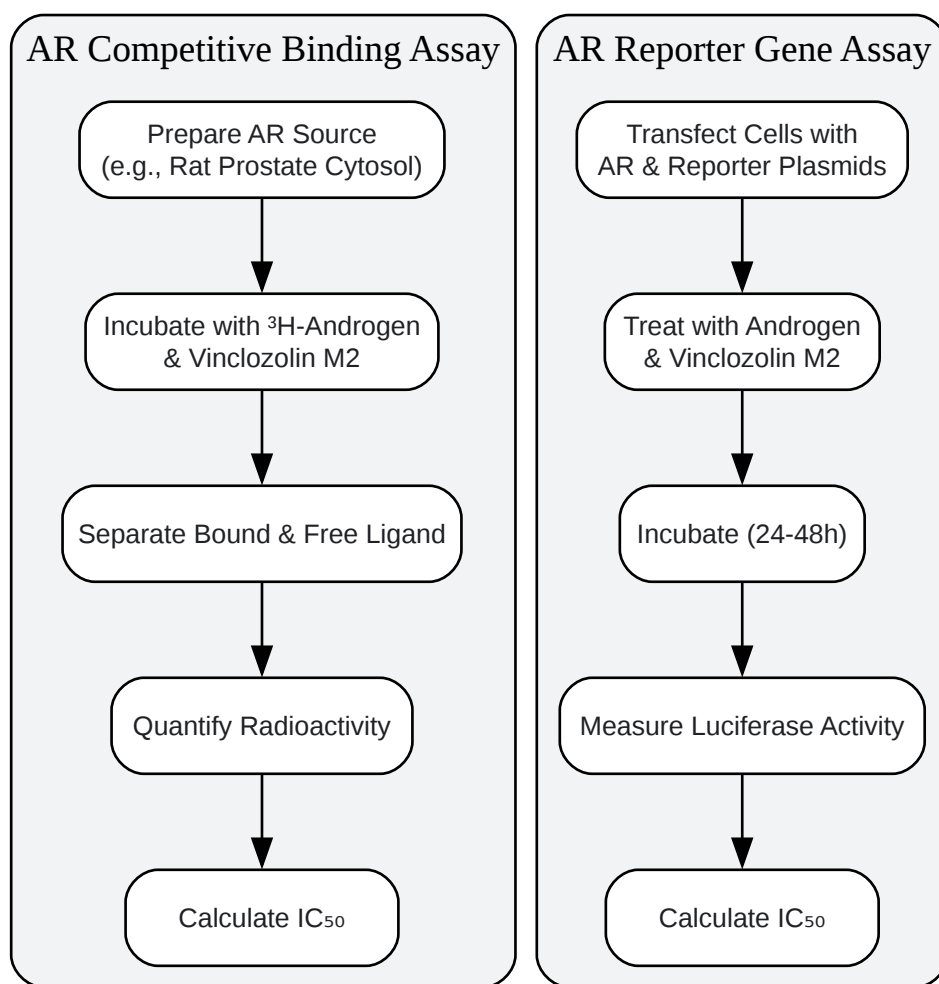
Objective: To determine the antagonistic activity of Vinclozolin M2 on androgen receptor-mediated gene transcription.

Materials:

- MCF-7 human breast cancer cells (or other suitable cell line)
- Expression vector for the human androgen receptor (if not endogenously expressed)
- Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter
- Androgen agonist (e.g., DHT)
- Test compound (Vinclozolin M2)
- Cell culture reagents and luciferase assay system

Procedure:

- Cell Culture and Transfection: Culture MCF-7 cells and transfect them with the androgen receptor expression vector and the reporter plasmid.
- Treatment: Treat the transfected cells with a fixed concentration of the androgen agonist (e.g., DHT) in the presence of varying concentrations of Vinclozolin M2. Include control groups with no treatment, agonist alone, and Vinclozolin M2 alone.
- Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).
- Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration). Plot the normalized luciferase activity against the logarithm of the Vinclozolin M2 concentration to determine the IC_{50} for the inhibition of androgen-induced gene expression.



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Figure 3. Key Experimental Workflows for Vinclozolin M2 Analysis.

Conclusion

Vinclozolin M2 is a critical molecule for understanding the mechanisms of endocrine disruption. Its well-defined role as a potent androgen receptor antagonist makes it a valuable tool for researchers studying hormone signaling and reproductive toxicology. The data and protocols presented in this guide provide a solid foundation for further investigation into the nuanced effects of this compound on biological systems. As research in this area continues, a thorough understanding of the molecular interactions and experimental methodologies associated with Vinclozolin M2 will be paramount for advancing our knowledge in the fields of environmental health and drug development.

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